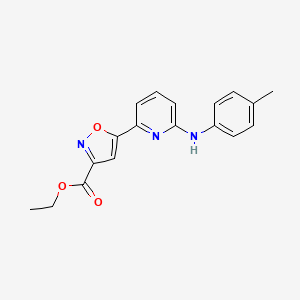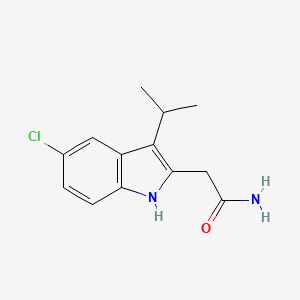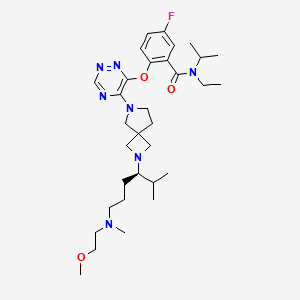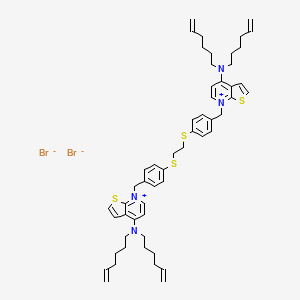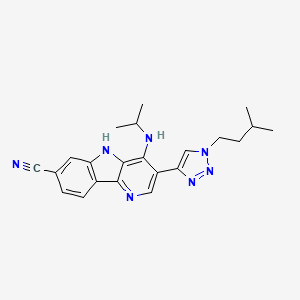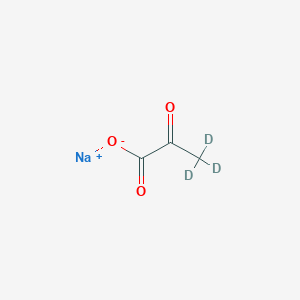
Sodium 2-oxopropanoate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxopropanoate-d3, also known as Sodium pyruvate-d3, is a deuterium-labeled form of Sodium 2-oxopropanoate. This compound is a three-carbon metabolite of glucose produced in the glycolytic pathway. It is known for its role as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-oxopropanoate-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Sodium 2-oxopropanoate. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Deuterium atoms can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the glycolytic pathway and other metabolic processes.
Biology: Employed in studies involving cellular metabolism and ROS scavenging.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Mecanismo De Acción
Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .
Comparación Con Compuestos Similares
Sodium 2-oxopropanoate (Sodium pyruvate): The non-deuterated form of Sodium 2-oxopropanoate-d3.
Pyruvic acid: The protonated form of Sodium 2-oxopropanoate.
Sodium 2-oxopropanoate-13C: A carbon-13 labeled form of Sodium 2-oxopropanoate.
Comparison: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing metabolic pathways and studying the effects of isotopic substitution .
Propiedades
Fórmula molecular |
C3H3NaO3 |
|---|---|
Peso molecular |
113.06 g/mol |
Nombre IUPAC |
sodium;3,3,3-trideuterio-2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
Clave InChI |
DAEPDZWVDSPTHF-NIIDSAIPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


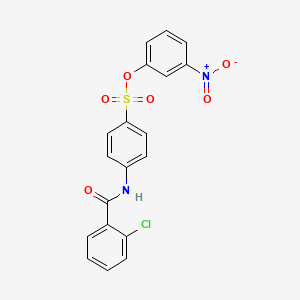
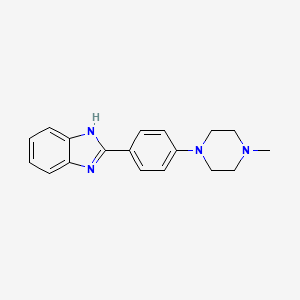
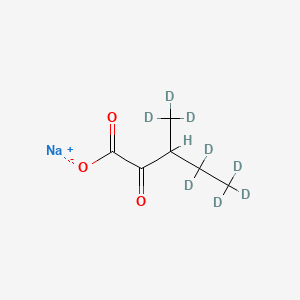
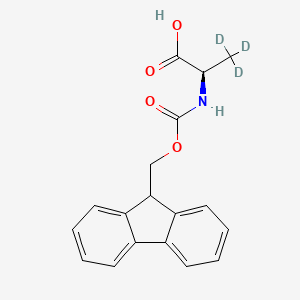
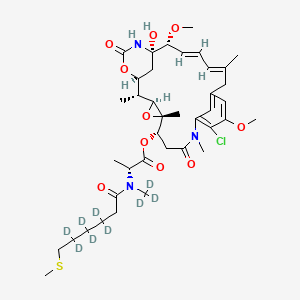
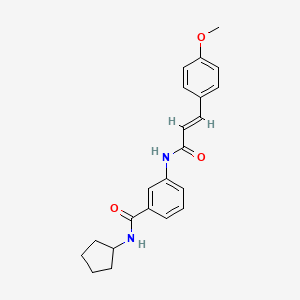
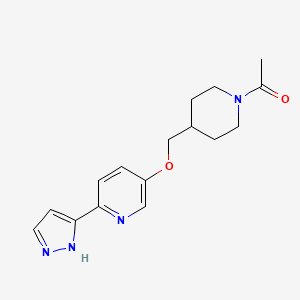
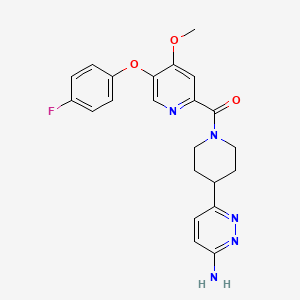
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
